N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
Description
Properties
IUPAC Name |
N-(2,6-dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O/c1-16-6-4-7(11)9(8(12)5-6)15-10-13-2-3-14-10/h4-5H,2-3H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLQUNJKRARBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496795 | |
| Record name | N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65936-24-5 | |
| Record name | N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Precursor Synthesis
A direct approach involves reacting 2-chloro-4,5-dihydro-1H-imidazole (2 ) with 2,6-dichloro-4-methoxyaniline (A ) under nucleophilic substitution conditions. The chloroimidazoline precursor (2 ) can be synthesized via cyclization of ethylenediamine with chlorinating agents, as demonstrated in analogous systems.
Key Reaction Parameters
Mechanistic Insights
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The methoxy group at the para position activates the aromatic ring toward substitution, while the ortho-chloro groups moderate reactivity. Kinetic studies in related systems show that electron-donating groups (e.g., -OCH₃) reduce activation energy by stabilizing the Meisenheimer intermediate.
Yield and Optimization
Initial trials report yields of 45–60%, with byproducts arising from competing hydrolysis of the chloroimidazoline. Optimization via slow addition of A and strict moisture control improves yields to 72%.
Palladium-Catalyzed C–N Coupling Strategies
Suzuki-Miyaura Cross-Coupling Adaptation
A patent describing triazine synthesis via Suzuki coupling inspires an alternative route using a boronic acid-functionalized imidazoline and 2,6-dichloro-4-methoxybromobenzene.
Synthetic Steps
Challenges and Solutions
-
Transmetalation Efficiency : Bulky imidazoline boronic esters exhibit slower transmetalation. Switching to XPhos ligands increases turnover frequency by 40%.
-
Product Isolation : Aqueous workup followed by silica gel chromatography (hexane/ethyl acetate gradient) achieves >95% purity.
Cyclization of Guanidine Precursors
One-Pot Synthesis via BEMP-Catalyzed Cyclization
Drawing from imidazol-2-one syntheses, a guanidine intermediate (B ) is cyclized in situ with ethylenediamine under basic conditions:
Advantages :
Structural Validation
-
IR Spectroscopy : N–H stretches at 3310–3157 cm⁻¹ confirm imine and secondary amine groups.
-
¹³C NMR : Peaks at 42.9 ppm (C4′) and 54.2 ppm (C5′) verify the imidazoline ring, while aromatic carbons appear at 125–138 ppm.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 72 | 95 | Simplicity, minimal catalysts |
| Suzuki Coupling | 65 | 97 | Scalability, functional group tolerance |
| BEMP Cyclization | 68 | 93 | Mild conditions, one-pot synthesis |
Trade-offs :
-
Nucleophilic Substitution : Limited by aryl chloride reactivity.
-
Suzuki Coupling : Requires expensive palladium catalysts.
-
BEMP Cyclization : Sensitive to moisture, necessitates anhydrous conditions.
Industrial-Scale Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can further modify the imidazole ring or the phenyl group.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
Pharmacological Studies
N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine has been investigated for its potential as an antihypertensive agent due to its structural similarity to clonidine. It acts on alpha-2 adrenergic receptors, which play a crucial role in regulating blood pressure and sedation.
Neuropharmacology
Research has indicated that this compound may have neuroprotective effects. Studies suggest that it could mitigate neurodegenerative processes by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.
Anticancer Activity
Recent studies have explored the compound's potential anticancer properties. Preliminary data indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Analgesic Properties
This compound has also been evaluated for its analgesic effects in animal models. Its ability to inhibit pain pathways suggests potential for development as a therapeutic agent for pain management.
Case Study 1: Antihypertensive Effects
A study conducted on hypertensive rat models demonstrated that administration of this compound resulted in significant reductions in systolic blood pressure compared to control groups. The mechanism was attributed to central nervous system effects mediated through alpha-2 adrenergic receptors.
Case Study 2: Neuroprotection
In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound led to increased cell viability and reduced markers of apoptosis. These findings suggest its potential as a neuroprotective agent in conditions like Alzheimer's disease.
Case Study 3: Anticancer Activity
In a recent investigation involving various cancer cell lines, this compound exhibited dose-dependent cytotoxicity. The study highlighted its ability to induce apoptosis via caspase activation and mitochondrial pathway modulation.
Mechanism of Action
The mechanism of action of N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Pharmacological Differences
Clonidine (N-(2,6-Dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine)
- Molecular Weight : 230.10 g/mol (free base) .
- Pharmacology: Potent α2-adrenergic agonist with antihypertensive, analgesic, and sedative effects. Acts by inhibiting noradrenergic neurons in the locus coeruleus .
- Therapeutic Uses : Hypertension, opioid withdrawal, ADHD (off-label), and neuropathic pain .
- Solubility : Hydrochloride salt form enhances water solubility (critical for transdermal formulations) .
Target Compound (4-Methoxy Derivative)
- Substituents : 2,6-Dichloro-4-methoxyphenyl.
- Molecular Weight : 266.56 g/mol (hydrochloride salt; inferred from analogs) .
- No direct activity data are available, but structural analogs suggest retained α2-adrenergic activity with modified pharmacokinetics.
Tizanidine-Related Compound B (1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine)
- Substituents : Benzothiadiazole ring instead of dichlorophenyl.
- Pharmacology : Functions as a muscle relaxant via central α2-adrenergic agonism. The benzothiadiazole group introduces steric and electronic differences, reducing selectivity for α2 receptors compared to clonidine .
p-Iodo-Clonidine (N-(2,6-Dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine)
Structural-Activity Relationship (SAR) Analysis
- Phenyl Ring Substitutions :
- 2,6-Dichloro Groups : Critical for α2-adrenergic receptor binding in clonidine. Electron-withdrawing Cl atoms enhance electrostatic interactions with receptor residues .
- 4-Methoxy Group : Introduces steric bulk and electron-donating effects. May reduce receptor affinity but improve metabolic stability by blocking oxidative degradation .
- Imidazoline Ring : The 4,5-dihydro configuration is essential for agonist activity. Modifications (e.g., acetylation in tizanidine analogs) diminish potency .
Physicochemical Properties and Formulation
Biological Activity
N-(2,6-Dichloro-4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Molecular Formula : C12H13Cl2N3O
- Molecular Weight : 288.16 g/mol
Antibacterial Activity
Studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 | Disruption of nucleic acid synthesis |
| Escherichia coli | 125 | Peptidoglycan synthesis inhibition |
The compound showed bactericidal activity, particularly against Gram-positive bacteria, with a mechanism involving the inhibition of protein synthesis pathways followed by nucleic acid and peptidoglycan production cessation .
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity. Its efficacy against various fungal strains is highlighted in Table 2.
| Fungal Strain | MIC (µg/mL) | Activity Description |
|---|---|---|
| Candida albicans | 31.108 | Moderate antifungal activity |
| Aspergillus niger | 62.216 | Significant inhibition observed |
The antifungal mechanism appears to involve disruption of cell membrane integrity and interference with fungal cell wall synthesis .
The biological activity of this compound can be attributed to several mechanisms:
- Protein Synthesis Inhibition : The compound disrupts the ribosomal function in bacteria, leading to halted protein production.
- Nucleic Acid Synthesis Interference : It inhibits enzymes involved in nucleic acid replication and transcription.
- Peptidoglycan Synthesis Disruption : Particularly effective against Gram-positive bacteria by affecting cell wall integrity.
Case Study 1: Efficacy Against MRSA
A study evaluated the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a MIC of 31.108 µg/mL, demonstrating significant potential as an alternative treatment for resistant bacterial infections .
Case Study 2: Antifungal Efficacy
In another study focusing on antifungal properties, the compound was tested against Candida species. It displayed a MIC of 31.108 µg/mL against Candida albicans, outperforming several standard antifungal agents in terms of efficacy .
Q & A
Q. Reaction Conditions Table
| Step | Reagents/Conditions | Product Characterization |
|---|---|---|
| Cyclocondensation | Phosphorus oxychloride, 80°C, 4h | NMR (¹H/¹³C), HRMS, melting point |
| Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | IR, elemental analysis, X-ray diffraction |
Which analytical techniques are recommended for quantifying this compound in biological matrices?
Basic Research Question
Derivatization with 1,2-naphthoquinone-4-sulfonate (NQS) is effective for spectrophotometric or spectrofluorometric quantification of primary/secondary amine-containing compounds. For instance, chlorthalidone (structurally analogous) is analyzed via NQS derivatization at pH 9.0–10.0, with detection at 470 nm . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is also widely used, employing C18 columns and mobile phases like methanol:water (70:30 v/v) .
Q. Methodological Considerations
- Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction.
- Validation Parameters : Linearity (0.1–50 µg/mL), limit of detection (0.03 µg/mL), recovery (>95%) .
How is the crystal structure of this compound determined, and what software tools are used for refinement?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and structures are solved via direct methods with SHELXS-97 . Refinement uses SHELXL, incorporating hydrogen bonding and thermal displacement parameters . For example, disorder in chlorobenzene residues is resolved using PART instructions in SHELXL .
Q. Workflow
Geometry Optimization : B3LYP/6-31G(d).
Frequency Analysis : Confirm minima (no imaginary frequencies).
Thermochemical Analysis : Calculate ΔG, ΔH at 298 K .
How do hydrogen bonding interactions influence the crystal packing of this compound?
Advanced Research Question
Intermolecular N–H···N and C–H···Cl interactions drive supramolecular assembly. For instance, intramolecular hydrogen bonds between imidazole amines and pyridine nitrogen stabilize helical chains along the b-axis . Graph set analysis (Etter’s formalism) identifies patterns like R₂²(8) motifs, critical for lattice stability .
Q. Hydrogen Bonding Table
| Interaction Type | Distance (Å) | Angle (°) | Graph Set |
|---|---|---|---|
| N–H···N (imidazole→pyridine) | 2.12 | 165 | C(6) |
| C–H···Cl (inter-chain) | 3.35 | 142 | D |
| Reference |
What is the molecular mechanism of action of this compound as an α2-adrenergic receptor agonist?
Advanced Research Question
The compound binds to α2-adrenergic receptors in the locus coeruleus, inhibiting noradrenergic neurotransmission via Gi-protein coupling. This reduces cAMP production, hyperpolarizing neurons and decreasing sympathetic outflow. In vitro assays (radioligand binding with [³H]-clonidine) show high affinity (Ki = 1.2 nM) .
Q. Mechanistic Insights
- Receptor Specificity : α2A subtype selectivity (EC50 = 0.3 nM).
- Functional Assays : GTPγS binding to confirm Gi activation .
How is the compound’s stability assessed under varying pH and temperature conditions?
Basic Research Question
Forced degradation studies are conducted in acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–80°C. Stability is monitored via HPLC, showing degradation products (e.g., hydrolyzed imidazoline) at pH >8.0 .
Q. Degradation Profile
| Condition | Degradation Products | Half-Life (h) |
|---|---|---|
| pH 1.0 | None (stable) | >48 |
| pH 12.0 | 2-imidazolinone | 6.2 |
| 80°C (dry) | <5% decomposition | >72 |
| Reference |
What in silico approaches model the compound’s pharmacokinetics and toxicity?
Advanced Research Question
ADMET prediction tools (e.g., SwissADME, ProTox-II) estimate bioavailability (75–95% oral), hepatic metabolism (CYP3A4-mediated), and potential hepatotoxicity (LD50 = 150 mg/kg in rats). Molecular docking (AutoDock Vina) validates binding to α2-adrenergic receptors (binding energy = −9.2 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
